molecular formula C10H23NO B3381999 O-Decylhydroxylamine CAS No. 29812-79-1

O-Decylhydroxylamine

Cat. No.: B3381999
CAS No.: 29812-79-1
M. Wt: 173.3 g/mol
InChI Key: MQNAOOIFODUDES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: O-Decylhydroxylamine can be synthesized through the reaction of decylamine with hydroxylamine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions . The reaction can be represented as follows:

Decylamine+HydroxylamineThis compound\text{Decylamine} + \text{Hydroxylamine} \rightarrow \text{this compound} Decylamine+Hydroxylamine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and distillation to ensure the product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: O-Decylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Conditions typically involve the use of alkyl halides or sulfonates in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated hydroxylamines.

Mechanism of Action

Comparison with Similar Compounds

  • O-Methoxyhydroxylamine
  • O-Ethoxyhydroxylamine
  • O-Butoxyhydroxylamine

Comparison: O-Decylhydroxylamine is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain hydroxylamines. This makes it more hydrophobic and alters its reactivity and solubility in various solvents .

Properties

IUPAC Name

O-decylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-9-10-12-11/h2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNAOOIFODUDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074704
Record name O-Decylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29812-79-1
Record name Decyloxyamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029812791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Decylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-Decylhydroxylamine
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